molecular formula C15H16N2OS B15097727 1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one

1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one

Cat. No.: B15097727
M. Wt: 272.4 g/mol
InChI Key: WNWSSDJVOBAXCC-UHFFFAOYSA-N
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Description

1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a thiazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one typically involves a multi-step process. One common method is the Claisen–Schmidt condensation reaction, where 4-(1H-imidazol-1-yl)benzaldehyde is reacted with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . This reaction yields the desired compound in good yield and purity after recrystallization from hot methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring and phenyl group.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[4-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}phenyl)ethan-1-one is unique due to its specific structural features, including the thiazole ring and the phenyl group. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

1-[4-[(4-methyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]phenyl]ethanone

InChI

InChI=1S/C15H16N2OS/c1-4-9-17-11(2)10-19-15(17)16-14-7-5-13(6-8-14)12(3)18/h4-8,10H,1,9H2,2-3H3

InChI Key

WNWSSDJVOBAXCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=NC2=CC=C(C=C2)C(=O)C)N1CC=C

Origin of Product

United States

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